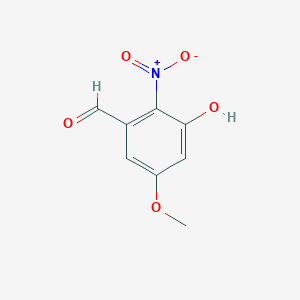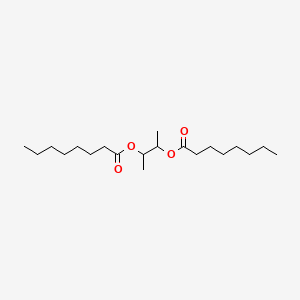
1,1-Dichloro-N-(dichloromethyl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-N-(dichloromethyl)-N-methylmethanamine is a chemical compound with the molecular formula C4H7Cl3N It is characterized by the presence of three chlorine atoms and a methyl group attached to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-N-(dichloromethyl)-N-methylmethanamine typically involves the chlorination of N-methylmethanamine. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms. Common reagents used in this process include chlorine gas and a suitable solvent such as dichloromethane. The reaction is typically conducted at low temperatures to prevent over-chlorination and to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination reactors. The process is optimized for efficiency and safety, with stringent controls on temperature, pressure, and reactant concentrations. The final product is purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-N-(dichloromethyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or chlorinated derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated amines.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: Chlorinated oxides or hydroxylamines.
Reduction: Less chlorinated amines or methylamines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
1,1-Dichloro-N-(dichloromethyl)-N-methylmethanamine has several applications in scientific research:
Biology: Investigated for its potential effects on biological systems, including its role as an antimicrobial agent.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a precursor for other industrial compounds.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-N-(dichloromethyl)-N-methylmethanamine involves its interaction with various molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activity or disruption of cellular processes. The compound’s reactivity is influenced by the presence of the methyl group, which can affect its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloro-N,N,N’,N’-tetramethylsilanediamine: Similar in structure but contains silicon atoms.
1,1-Dichloro-N,N-diethylphosphinamine: Contains phosphorus atoms instead of nitrogen.
Silanediamine, 1,1-dichloro-N,N,N’,N’-tetramethyl-: Another silicon-containing analog.
Uniqueness
1,1-Dichloro-N-(dichloromethyl)-N-methylmethanamine is unique due to its specific arrangement of chlorine atoms and the presence of a methyl group attached to the nitrogen atom
Properties
CAS No. |
66348-28-5 |
|---|---|
Molecular Formula |
C3H5Cl4N |
Molecular Weight |
196.9 g/mol |
IUPAC Name |
1,1-dichloro-N-(dichloromethyl)-N-methylmethanamine |
InChI |
InChI=1S/C3H5Cl4N/c1-8(2(4)5)3(6)7/h2-3H,1H3 |
InChI Key |
ZCYZDMNBAMILIV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(Cl)Cl)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


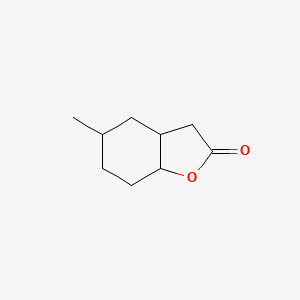
![N-[3-(Hexadecylamino)propyl]octadecanamide](/img/structure/B14486678.png)
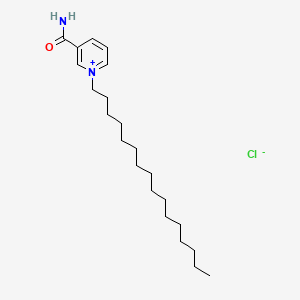
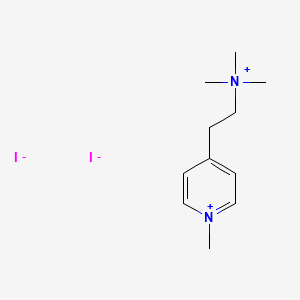
![2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide](/img/structure/B14486709.png)


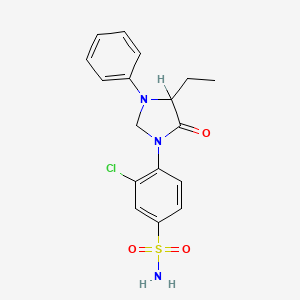
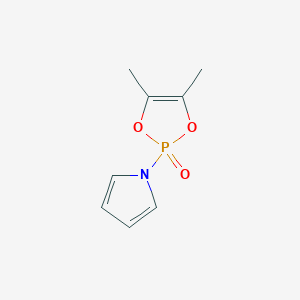
![Ethyl acetamido[(3-methylbutyl)sulfanyl]acetate](/img/structure/B14486739.png)

